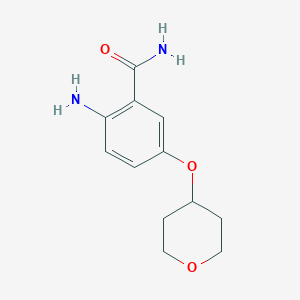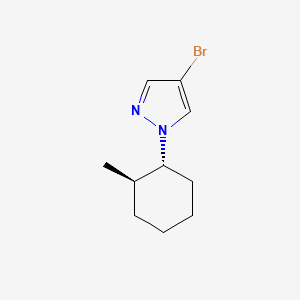
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is an organic compound that features a bromine atom attached to a pyrazole ring, which is further substituted with a trans-2-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor followed by the introduction of the trans-2-methylcyclohexyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the pyrazole ring or the cyclohexyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the trans-2-methylcyclohexyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-(cis-2-methylcyclohexyl)-1H-pyrazole: Similar structure but with a cis configuration, leading to different spatial orientation and potentially different biological activity.
4-Chloro-1-(trans-2-methylcyclohexyl)-1H-pyrazole: Chlorine instead of bromine, which can affect reactivity and binding properties.
1-(trans-2-Methylcyclohexyl)-1H-pyrazole: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom and the trans-2-methylcyclohexyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H15BrN2 |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
4-bromo-1-[(1R,2R)-2-methylcyclohexyl]pyrazole |
InChI |
InChI=1S/C10H15BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h6-8,10H,2-5H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
SMUSRVWUPCHTDF-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1CCCC[C@H]1N2C=C(C=N2)Br |
Kanonische SMILES |
CC1CCCCC1N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


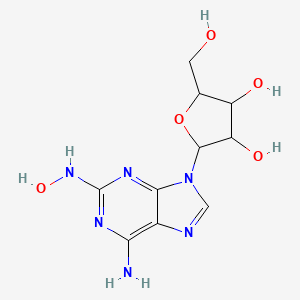
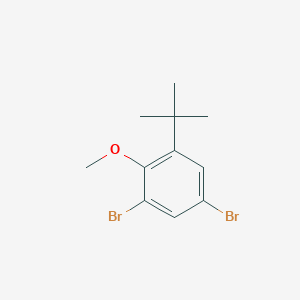
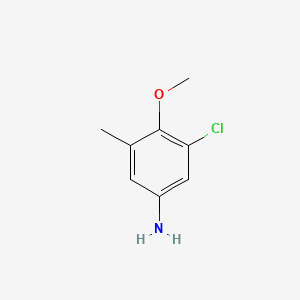
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
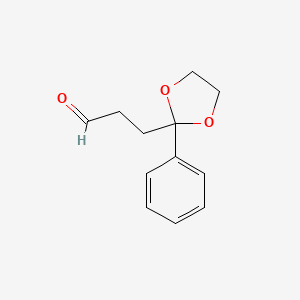
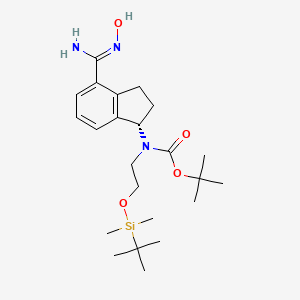
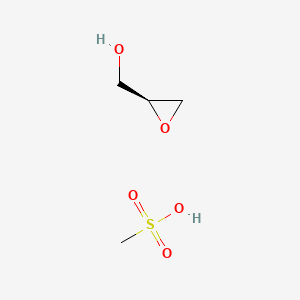


![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)


![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15092962.png)
